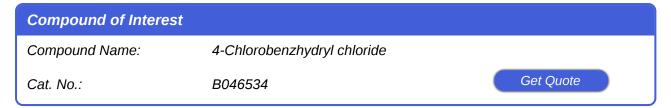




# Spectroscopic Profile of 4-Chlorobenzhydryl Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR) spectroscopic data of **4-Chlorobenzhydryl chloride** (C<sub>13</sub>H<sub>10</sub>Cl<sub>2</sub>), a key intermediate in organic synthesis. This document presents available <sup>1</sup>H NMR data and predicted <sup>13</sup>C NMR data, complete with experimental protocols and structural visualizations to aid in research and development.

# **Nuclear Magnetic Resonance (NMR) Data**

The structural elucidation of **4-Chlorobenzhydryl chloride** relies heavily on NMR spectroscopy. The following tables summarize the <sup>1</sup>H and predicted <sup>13</sup>C NMR data.

#### <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **4-Chlorobenzhydryl chloride** was acquired in deuterated chloroform (CDCl<sub>3</sub>). The observed chemical shifts are presented in Table 1.

Table 1: <sup>1</sup>H NMR Data for **4-Chlorobenzhydryl Chloride** in CDCl<sub>3</sub>[1]



Chemical Shift (ppm)	Multiplicity	Assignment
7.34 - 7.31	Multiplet	Aromatic Protons
7.28	Multiplet	Aromatic Protons
6.047	Singlet	Benzhydryl Proton (-CH)

Note: Detailed peak assignments and coupling constants are not fully available in the referenced literature. The aromatic region (7.28-7.34 ppm) corresponds to the nine protons of the two phenyl rings. The downfield singlet at 6.047 ppm is characteristic of the methine proton situated between the two aromatic rings and bonded to a chlorine atom.

## <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Experimental <sup>13</sup>C NMR data for **4-Chlorobenzhydryl chloride** is not readily available in the surveyed literature. Therefore, the following data (Table 2) is based on computational predictions and should be used as an estimation.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Chlorobenzhydryl Chloride** 

Chemical Shift (ppm)	Assignment
~140-142	Quaternary Carbon (C-Cl on phenyl)
~138-140	Quaternary Carbon (ipso-C of unsubstituted phenyl)
~128-130	Aromatic CH (ortho/meta to Cl)
~127-129	Aromatic CH (unsubstituted phenyl)
~65-70	Benzhydryl Carbon (-CHCl)

Note: These are estimated values and require experimental verification.

# **Experimental Protocols**

The following section outlines a general procedure for the acquisition of NMR spectra for compounds such as **4-Chlorobenzhydryl chloride**.



### **Sample Preparation**

- Sample Weighing: Accurately weigh approximately 10-20 mg of 4-Chlorobenzhydryl chloride for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

## **NMR Data Acquisition**

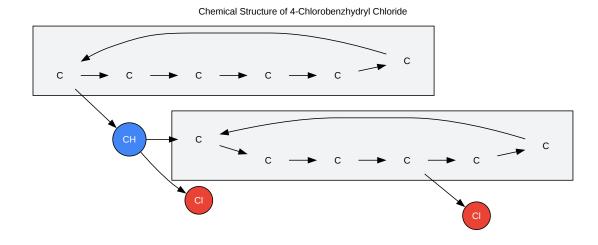
- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.
- ¹H NMR Parameters (Typical):
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - Acquisition Time: 2-4 seconds.
  - Spectral Width: 0-15 ppm.
- <sup>13</sup>C NMR Parameters (Typical):
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.
  - Relaxation Delay: 2-5 seconds.
  - Acquisition Time: 1-2 seconds.



- Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

#### **Visualizations**

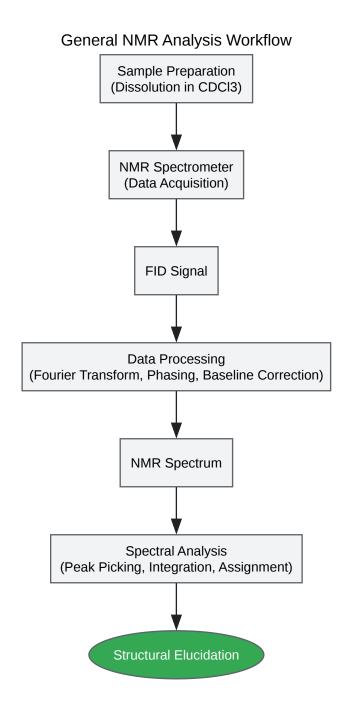
The following diagrams, generated using the DOT language, illustrate the chemical structure and a general workflow for NMR analysis.



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Caption: Molecular graph of **4-Chlorobenzhydryl chloride**.





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Caption: A simplified workflow for NMR spectroscopic analysis.



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#### References

- 1. 4-Chlorobenzhydrylchloride(134-83-8) 1H NMR [m.chemicalbook.com]
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